molecular formula C27H27NO5S B5249173 2-(4-biphenylyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate

2-(4-biphenylyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate

Cat. No.: B5249173
M. Wt: 477.6 g/mol
InChI Key: IAXLNDLIOVTHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate is a useful research compound. Its molecular formula is C27H27NO5S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.16099414 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound is not known. It would likely depend on the specific biological targets of the compound, which are not currently known .

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(2-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-20-7-5-6-18-28(20)34(31,32)25-16-14-24(15-17-25)27(30)33-19-26(29)23-12-10-22(11-13-23)21-8-3-2-4-9-21/h2-4,8-17,20H,5-7,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXLNDLIOVTHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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